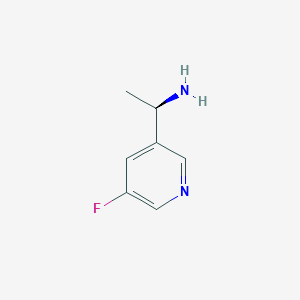

(R)-1-(5-Fluoropyridin-3-yl)ethanamine

説明

Systematic IUPAC Nomenclature and Structural Representation

The compound (R)-1-(5-fluoropyridin-3-yl)ethanamine belongs to the class of chiral amines featuring a pyridine ring substituted with fluorine and an ethylamine group. Its IUPAC name is derived through systematic prioritization of functional groups and stereochemical descriptors:

- Root name : Pyridin-3-yl (indicating substitution at position 3 of the pyridine ring).

- Substituents :

- A fluorine atom at position 5 (denoted as 5-fluoro).

- An ethanamine group (-CH$$2$$CH$$2$$NH$$_2$$) at position 1 of the pyridine ring.

- Stereochemical prefix : (R)-configuration at the chiral center of the ethanamine side chain.

The full IUPAC name is This compound .

Structural Representation :

The molecule consists of a pyridine ring with fluorine at position 5 and a chiral ethylamine group at position 3. The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the amine group (-NH$$2$$), pyridine ring, and two methylene (-CH$$2$$-) groups determining the (R)-configuration.

| Property | Value/Description |

|---|---|

| Molecular Formula | C$$7$$H$$9$$FN$$_2$$ |

| SMILES | CC@@HC1=CC(=CN=C1)F |

| InChI Key | MRUXZTBZBWCGOI-UHFFFAOYSA-N |

| 3D Conformer Analysis | Pyridine ring adopts a planar geometry; ethylamine side chain exhibits tetrahedral chirality . |

CAS Registry Number and Alternative Naming Conventions

The CAS Registry Number for this compound is 1212854-34-6 . This identifier distinguishes it from stereoisomers and salts, such as its hydrochloride derivatives.

Alternative Naming Conventions :

- Common synonyms :

- Salt forms :

| Form | CAS Number | Molecular Weight (g/mol) |

|---|---|---|

| Free base | 1212854-34-6 | 140.16 |

| Dihydrochloride salt | 1909288-54-5 | 213.08 |

| Hydrochloride salt | 1956435-73-6 | 176.62 |

Stereochemical Designation and Enantiomeric Relationships

The chirality of this compound arises from the asymmetric carbon in the ethylamine side chain. The (R)-enantiomer is prioritized over the (S)-form in synthetic applications due to its distinct biological and chemical interactions .

Enantiomeric Comparison :

Stereochemical Interconversion :

Racemization between enantiomers is negligible under standard conditions due to the high energy barrier of amine inversion. Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid, are employed to isolate the (R)-form .

Structural Determinants of Chirality :

- Priority order : NH$$2$$ > pyridine ring > CH$$3$$ > H (Cahn-Ingold-Prelog rules).

- Spatial arrangement : (R)-configuration places the pyridine ring, amine group, and methyl group in a clockwise orientation .

特性

IUPAC Name |

(1R)-1-(5-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTESVPWZFNAFOU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CN=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoropyridin-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoropyridine.

Chiral Amine Introduction:

Reaction Conditions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production methods for ®-1-(5-Fluoropyridin-3-yl)ethanamine may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.

化学反応の分析

Types of Reactions

®-1-(5-Fluoropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Chemistry

(R)-1-(5-Fluoropyridin-3-yl)ethanamine serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its fluorinated structure enhances reactivity, making it valuable in the development of new materials and chemical entities.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals |

| Reaction Types | Undergoes oxidation, reduction, and substitution reactions |

Biology

Research indicates that this compound may act as a ligand for various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity and selectivity.

Potential Biological Activities:

- Interaction with specific enzymes involved in metabolic pathways.

- Modulation of receptor activity, potentially influencing cellular responses.

Medicine

In medicinal chemistry, this compound has been investigated for its potential role in drug development:

| Application Area | Description |

|---|---|

| Pharmacological Studies | Explored for efficacy against certain diseases |

| Drug Development | Potential candidate for targeting specific receptors |

Case Studies

Case Study 1: Ligand Binding Studies

Research conducted on the interaction of this compound with specific enzymes demonstrated enhanced binding compared to non-fluorinated analogs. This study highlighted the importance of fluorination in improving pharmacokinetic properties.

Case Study 2: Synthesis of Novel Compounds

A study focused on synthesizing derivatives of this compound showcased its versatility as a precursor for creating new therapeutic agents, particularly those targeting neurological disorders.

作用機序

The mechanism of action of ®-1-(5-Fluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective therapeutic agents. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

類似化合物との比較

Positional Isomers and Fluorination Effects

- (R)-1-(Pyridin-3-yl)ethanamine (CAS: Not provided in evidence): Lacks the 5-fluoro substituent, reducing electron-withdrawing effects on the pyridine ring. This may increase basicity at the pyridine nitrogen compared to the fluorinated analog . Chirality (R-configuration) is retained, but the absence of fluorine could alter binding interactions in biological targets (e.g., enzymes or receptors) .

- (R)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethanamine (CAS: 1212996-56-9): Features an additional 2-methoxy group on the pyridine ring. Boiling point: 253.4±40.0 °C, density: 1.1±0.1 g/cm³ .

Enantiomeric Comparisons

- (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride (CAS: 1956436-47-7):

Ring System Variations

- (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (CAS: 1157581-09-3): Replaces the pyridine ring with a fluorophenyl group. The 3-methoxy group may enhance lipophilicity .

Salt Forms

- (R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride (CAS: 1956435-73-6): Differs from the target compound only in salt form (monohydrochloride vs. dihydrochloride). Salt forms influence solubility and crystallinity; the dihydrochloride may exhibit higher hygroscopicity .

Key Structural and Functional Differences

| Compound Name | CAS Number | Key Features | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| This compound dihydrochloride | 1909288-54-5 | 5-Fluoro, pyridine, dihydrochloride salt | 213.1 | High polarity, potential H-bonding |

| (R)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethanamine | 1212996-56-9 | 5-Fluoro, 2-methoxy, pyridine | 170.184 | B.p. 253.4°C, density 1.1 g/cm³ |

| (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride | 1956436-47-7 | S-enantiomer, monohydrochloride | ~195.6 (estimated) | Enantiomeric differences in activity |

| (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | 1157581-09-3 | Fluorophenyl, 3-methoxy | 183.2 (estimated) | Higher lipophilicity |

生物活性

(R)-1-(5-Fluoropyridin-3-yl)ethanamine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activity. With a molecular formula of C₇H₈FN₂ and a molecular weight of approximately 140.16 g/mol, this compound features a fluorinated pyridine ring linked to an ethanamine group. The unique structural characteristics, particularly the positioning of the fluorine atom, may significantly influence its chemical and biological properties.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Fluorine Substitution : The presence of the fluorine atom at the 5-position enhances the compound's electronic properties, potentially affecting its interaction with biological targets.

- Ethanamine Moiety : This functional group is common in biologically active molecules, suggesting possible interactions with enzymes or receptors.

Biological Activity

Despite limited direct studies on this compound, existing research indicates several potential biological activities:

- Enzyme Interaction : The compound may act as a ligand for various enzymes, enhancing binding affinity due to the electron-withdrawing nature of the fluorine atom.

- Receptor Modulation : Its structural features suggest possible interactions with neurotransmitter systems, similar to other aminopyridines.

- Potential Antimicrobial and Antiparasitic Activity : Preliminary findings suggest that this compound could inhibit certain pathogens, although specific mechanisms remain to be elucidated.

Currently, there is no established mechanism of action for this compound due to a lack of comprehensive studies. However, its interactions with biological targets are hypothesized to be influenced by:

- Fluorine's Role : Enhances binding capabilities to enzymes and receptors.

- Chirality : The (R)-configuration may confer unique pharmacological properties compared to its (S)-counterpart.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoropyridine | Fluorine at position 2 | Lacks the ethanamine group |

| 3-Fluoropyridine | Fluorine at position 3 | Different biological activity profiles |

| 4-Fluoropyridine | Fluorine at position 4 | Variations in reactivity compared to (R)-isomer |

| (R)-1-(3-Fluoropyridin-2-yl)ethanamine | Similar backbone but different fluorination pattern | Potentially different pharmacological properties |

This table illustrates how variations in substitution patterns can lead to distinct biological activities.

Case Studies and Applications

While specific case studies focusing solely on this compound are scarce, related research has provided insights into its potential applications:

- Drug Development : Its structural characteristics make it a candidate for further exploration in drug discovery, particularly in designing inhibitors for specific enzymes or receptors involved in disease processes .

- Medicinal Chemistry : The compound's ability to modify electronic properties through fluorination positions it as a valuable building block for synthesizing more complex medicinal compounds.

Q & A

Q. Table 1: Key Handling and Storage Parameters

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| PPE | Gloves, lab coat, goggles | |

| Ventilation | Well-ventilated area | |

| Temperature | 4°C (suggested) | |

| Electrostatic Prevention | Grounding protocols |

[Advanced] How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

- DFT Framework: Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve thermochemical accuracy. Basis sets like 6-311++G(d,p) are recommended for geometry optimization and vibrational analysis .

- Key Properties: Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity and nucleophilic/electrophilic sites.

- Validation: Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models.

Q. Table 2: Example DFT Parameters

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization |

| M06-2X | Def2-TZVP | Electronic excitation energies |

[Basic] What analytical techniques are suitable for characterizing the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol. Optimize flow rate and temperature for baseline separation .

- NMR Spectroscopy: Employ chiral solvating agents (e.g., Eu(hfc)₃) to resolve enantiomeric signals in ¹H or ¹⁹F NMR .

- Polarimetry: Measure specific optical rotation ([α]D) and compare to literature values for enantiomeric excess (ee) validation.

[Advanced] How can researchers address gaps in toxicological data for this compound, given limited SDS information?

Methodological Answer:

- In Silico Prediction: Use tools like ProTox-II or ADMET Predictor™ to estimate acute toxicity, mutagenicity, and organ-specific risks .

- In Vitro Assays: Conduct Ames tests (bacterial reverse mutation) and cytotoxicity screens (e.g., MTT assay on HEK293 cells) .

- Metabolite Identification: Use LC-MS/MS to detect potential toxic metabolites (e.g., fluoropyridine derivatives) in hepatic microsomal incubations .

Q. Table 3: Proposed Toxicity Testing Workflow

| Stage | Method | Goal |

|---|---|---|

| Prediction | ProTox-II | Prioritize high-risk endpoints |

| In Vitro | Ames test + MTT assay | Screen mutagenicity/toxicity |

| Metabolomics | LC-MS/MS + HRMS | Identify reactive metabolites |

[Basic] What synthetic routes are reported for this compound derivatives?

Methodological Answer:

- Nucleophilic Substitution: React 5-fluoro-3-bromopyridine with a chiral amine precursor (e.g., (R)-1-aminoethanol) under Pd-catalyzed coupling .

- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed hydrogenation of ketone intermediates .

- Resolution Techniques: Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers from racemic mixtures .

[Advanced] How can crystallographic tools like SHELX be used to resolve structural ambiguities in related fluoropyridine derivatives?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis. Validate with R-factor convergence (<5%) .

- Twinned Crystals: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

[Basic] What are the known decomposition products of this compound under extreme conditions?

Methodological Answer:

Q. Table 4: Decomposition Products

| Condition | Major Products | Hazard Class |

|---|---|---|

| Combustion | CO, NOx, HF, HCl | Respiratory toxins |

| Acidic Hydrolysis | Pyridone derivatives | Low toxicity |

[Advanced] How can researchers resolve contradictions between reported stability data and observed reactivity in fluoropyridine amines?

Methodological Answer:

- Stress Testing: Expose the compound to UV light, humidity (75% RH), and elevated temperatures (40°C) for 28 days. Monitor degradation via HPLC .

- Kinetic Analysis: Calculate Arrhenius parameters (activation energy, pre-exponential factor) to predict shelf-life under varying conditions .

- Mechanistic Studies: Use ¹⁹F NMR to track fluorine loss as a marker of hydrolytic instability .

[Basic] What spectroscopic signatures distinguish this compound from its enantiomer?

Methodological Answer:

- ¹H NMR: The chiral center generates distinct splitting patterns in the ethanamine protons (δ 1.2–1.5 ppm) .

- Circular Dichroism (CD): Compare Cotton effects at 220–250 nm to confirm enantiomeric identity .

[Advanced] What strategies ensure reproducibility in synthesizing enantiomerically pure this compound at scale?

Methodological Answer:

- Catalyst Optimization: Screen chiral catalysts (e.g., Ru-BINAP) for >99% ee in asymmetric hydrogenation .

- Process Control: Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

- Crystallization: Use chiral additives to induce preferential crystallization of the (R)-enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。